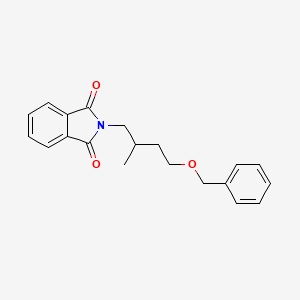

2-(4-Benzyloxy-2-methylbutyl)phthalimide

Description

2-(4-Benzyloxy-2-methylbutyl)phthalimide (CAS: 885266-50-2) is a phthalimide derivative characterized by a benzyloxy-methylbutyl side chain attached to the phthalimide nitrogen. Phthalimides are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticholinesterase properties . This compound has been utilized as a biochemical reagent in research settings, though its clinical applications remain unexplored . Its structural uniqueness lies in the benzyloxy group, which enhances lipophilicity and may influence metabolic stability compared to simpler phthalimide derivatives.

Properties

IUPAC Name |

2-(2-methyl-4-phenylmethoxybutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-15(11-12-24-14-16-7-3-2-4-8-16)13-21-19(22)17-9-5-6-10-18(17)20(21)23/h2-10,15H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANPWWMRBFPDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901177168 | |

| Record name | 2-[2-Methyl-4-(phenylmethoxy)butyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901177168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-50-2 | |

| Record name | 2-[2-Methyl-4-(phenylmethoxy)butyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Methyl-4-(phenylmethoxy)butyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901177168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-Benzyloxy-2-methylbutyl)phthalimide typically involves the reaction of phthalic anhydride with 4-benzyloxy-2-methylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-(4-Benzyloxy-2-methylbutyl)phthalimide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phthalimide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized phthalimide derivatives .

Scientific Research Applications

2-(4-Benzyloxy-2-methylbutyl)phthalimide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of other phthalimide derivatives.

Biology: This compound is utilized in biochemical studies to investigate protein interactions and enzyme activities.

Medicine: Research on this compound includes its potential use in drug development, particularly for its anticancer, antibacterial, and anti-inflammatory properties.

Industry: It is employed in the production of polymers, dyes, and agrochemicals due to its versatile chemical properties

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-2-methylbutyl)phthalimide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity and function. This compound may inhibit or activate certain biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Structural and Functional Group Variations

Phthalimide derivatives differ primarily in their substituents, which dictate their physicochemical and biological profiles. Key analogs include:

- N-(2-Bromoethyl)phthalimide and N-(3-bromopropyl)phthalimide : These derivatives, with shorter alkyl chains, are intermediates for synthesizing pyrimidine hybrids (e.g., compounds 7a–d) with antibacterial activity .

- Pomalidomide, Thalidomide, and Lenalidomide: These clinically used analogs lack the benzyloxy group but feature amino or keto modifications. For instance, lenalidomide’s missing phthalimide keto group enhances metabolic stability, with >80% excreted unchanged in urine, unlike 2-(4-benzyloxy-2-methylbutyl)phthalimide, which may undergo oxidative metabolism due to its bulky substituent .

- N-Phenoxyalkyl and N-Alkenyl/Alkinyl Phthalimides: Derivatives with unsaturated side chains (e.g., compound 10) exhibit superior anticonvulsant activity compared to saturated analogs, suggesting that electronic properties (e.g., resonance stabilization) enhance bioactivity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : The benzyloxy-methylbutyl chain increases logP (~3.5) compared to lenalidomide (logP = 0.8), enhancing membrane permeability but risking solubility issues.

- TPSA: Lower TPSA (~55 Ų) vs.

- Metabolism : Unlike thalidomide, which is hydrolyzed to phthalimide and glutarimide, the target compound’s benzyloxy group may redirect metabolism toward oxidation, as seen in pomalidomide .

Biological Activity

2-(4-Benzyloxy-2-methylbutyl)phthalimide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a phthalimide core substituted with a benzyloxy group and a branched alkyl chain, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 45 µM | |

| Enzyme Inhibition | Enzyme Kinetics | 50% inhibition at 100 µM | |

| Cytotoxicity | MTT Assay | IC50 = 30 µM |

Case Studies

-

Antioxidant Activity Study

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound exhibited significant scavenging activity with an IC50 value of 45 µM, indicating its potential as an antioxidant agent. -

Enzyme Inhibition Research

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. Results showed approximately 50% inhibition at a concentration of 100 µM, suggesting that the compound may serve as a lead for developing enzyme inhibitors. -

Cytotoxicity Assessment

The cytotoxic effects of the compound were assessed using the MTT assay on various cancer cell lines. An IC50 value of 30 µM was recorded, indicating that the compound has potential anticancer properties worth exploring further.

Discussion

The findings indicate that this compound possesses notable biological activities, particularly as an antioxidant and enzyme inhibitor. Its structural characteristics may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.